N-[2-(butan-2-yl)phenyl]-3-(propan-2-yloxy)benzamide
Description
N-[2-(butan-2-yl)phenyl]-3-(propan-2-yloxy)benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core with two distinct substituents: a butan-2-yl group attached to the phenyl ring and a propan-2-yloxy group attached to the benzamide ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Properties
IUPAC Name |
N-(2-butan-2-ylphenyl)-3-propan-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-5-15(4)18-11-6-7-12-19(18)21-20(22)16-9-8-10-17(13-16)23-14(2)3/h6-15H,5H2,1-4H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGRUBGGGKNZYQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1NC(=O)C2=CC(=CC=C2)OC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(butan-2-yl)phenyl]-3-(propan-2-yloxy)benzamide typically involves a multi-step process. One common method starts with the preparation of the intermediate compounds, which are then coupled to form the final product. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize the yield and purity of the compound.
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Step 1: Preparation of Intermediate Compounds
Starting Materials: 2-butan-2-ylphenol and 3-hydroxybenzamide.
Reaction: The 2-butan-2-ylphenol is reacted with a suitable halogenating agent to form 2-butan-2-ylphenyl halide.
Conditions: The reaction is typically carried out in the presence of a base such as sodium hydroxide at a temperature of around 50-60°C.
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Step 2: Coupling Reaction
Starting Materials: 2-butan-2-ylphenyl halide and 3-hydroxybenzamide.
Reaction: The 2-butan-2-ylphenyl halide is then reacted with 3-hydroxybenzamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Conditions: The reaction is carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and scalability of the process. The use of automated systems for precise control of reaction parameters ensures consistent quality and high yield.
Chemical Reactions Analysis
Types of Reactions
N-[2-(butan-2-yl)phenyl]-3-(propan-2-yloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or ethers.
Scientific Research Applications
N-[2-(butan-2-yl)phenyl]-3-(propan-2-yloxy)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(butan-2-yl)phenyl]-3-(propan-2-yloxy)benzamide involves its interaction with specific molecular targets within the cell. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(butan-2-yl)phenyl]-3-(propan-2-yloxy)benzamide
- N-[2-(butan-2-yl)phenyl]-3-(methoxy)benzamide
- N-[2-(butan-2-yl)phenyl]-3-(ethoxy)benzamide
Uniqueness
This compound stands out due to its specific substituents, which confer unique chemical and biological properties. The presence of the propan-2-yloxy group, in particular, may enhance its solubility and reactivity compared to similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
